2,5-diethylthiophene chemical properties
2,5-diethylthiophene chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Diethylthiophene
Introduction
2,5-Diethylthiophene (CAS: 5069-23-8) is a substituted, five-membered aromatic heterocycle that serves as a valuable building block in organic synthesis and materials science. As a derivative of thiophene, its chemical architecture is characterized by a sulfur atom incorporated into an aromatic ring, with ethyl groups at the 2- and 5-positions. These alkyl substituents significantly influence the molecule's electronic properties and reactivity, enhancing its utility as an intermediate for more complex molecular targets. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of 2,5-diethylthiophene, tailored for professionals in research and drug development. The molecule's electron-rich nature makes it a key precursor for functionalized materials and a motif found in various natural and industrial contexts.[1][2][3][4][5][6][7]
Physicochemical and Spectroscopic Profile
The physical state and properties of a compound are foundational to its handling, purification, and application in experimental workflows. While comprehensive experimental data for 2,5-diethylthiophene is not as abundant as for simpler analogues, key properties have been reported.
Physical Properties
2,5-Diethylthiophene is a colorless to pale yellow liquid with a distinct organosulfur odor.[6] Its hydrophobic nature, conferred by the ethyl groups and the thiophene ring, results in good solubility in common organic solvents like ethanol and ether, with limited solubility in water.[6]
Table 1: Physicochemical Properties of 2,5-Diethylthiophene
| Property | Value | Source |
| Molecular Formula | C₈H₁₂S | PubChem[2] |
| Molecular Weight | 140.25 g/mol | PubChem[2] |
| Boiling Point | 63-66 °C (at 14 Torr) | ChemicalBook[8] |
| ~181 °C (at 760 Torr, est.) | Naphtha Hydrotreatment[9], ResearchGate[10] | |
| Density | 0.945 g/cm³ | ChemicalBook[8] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2,5-diethylthiophene after synthesis or during its use in further reactions.
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify 2,5-diethylthiophene in complex mixtures, such as petroleum fractions and essential oils.[11][12] The molecule exhibits a clear molecular ion peak (M⁺) at m/z = 140, corresponding to its molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the molecule's C₂ symmetry, a simplified spectrum is expected. The two ethyl groups are chemically equivalent, as are the two protons on the thiophene ring. The spectrum should feature:
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A singlet for the two aromatic protons (H-3 and H-4) at approximately δ 6.5-7.0 ppm.
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A quartet for the four methylene protons (-CH₂-) of the ethyl groups.
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A triplet for the six methyl protons (-CH₃) of the ethyl groups.
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¹³C NMR: The symmetry of the molecule means only three distinct carbon signals are expected:
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One signal for the two equivalent aromatic carbons attached to the ethyl groups (C-2 and C-5).
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One signal for the two equivalent aromatic carbons at the 3- and 4-positions.
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Signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl groups. The use of ¹³C NMR has been noted in the characterization of mixtures containing this compound.[1][2]
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Infrared (IR) Spectroscopy: Key vibrational modes for 2,5-diethylthiophene would include:
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C-H stretching from the alkyl groups (~2850-2970 cm⁻¹).
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Aromatic C-H stretching from the thiophene ring (~3050-3100 cm⁻¹).
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Characteristic thiophene ring stretching vibrations in the 1400-1600 cm⁻¹ region.
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Synthesis and Manufacturing
The synthesis of 2,5-disubstituted thiophenes is well-established, with the Paal-Knorr synthesis being the most prominent and versatile method.
Caption: Chemical Structure of 2,5-Diethylthiophene.
Paal-Knorr Thiophene Synthesis
This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. For 2,5-diethylthiophene, the required precursor is 3,4-octanedione .
Causality: The reaction mechanism relies on the nucleophilic attack of the sulfur agent on the protonated carbonyl carbons of the diketone. Subsequent cyclization and dehydration, driven by the formation of a stable aromatic ring, yield the thiophene product. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are effective as they serve as both the sulfur source and the dehydrating agent.
Caption: General workflow for the Paal-Knorr synthesis.
Experimental Protocol (General)
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Setup: A round-bottom flask is charged with 3,4-octanedione and an inert, high-boiling solvent such as toluene. The flask is equipped with a reflux condenser and placed under an inert atmosphere (e.g., nitrogen).
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Reagent Addition: The sulfurizing agent (e.g., 0.5 equivalents of Lawesson's reagent) is added to the solution. The stoichiometry is critical; an excess can lead to side products.
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Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
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Workup: After cooling to room temperature, the reaction mixture is quenched, typically by pouring it into a saturated sodium bicarbonate solution to neutralize acidic byproducts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure 2,5-diethylthiophene.[8]
Chemical Reactivity
The reactivity of the 2,5-diethylthiophene ring is dominated by electrophilic aromatic substitution (SₑAr) .
Causality: The sulfur atom's lone pairs and the electron-donating nature of the two ethyl groups make the thiophene ring significantly more electron-rich than benzene. This heightened nucleophilicity directs incoming electrophiles to the vacant C-3 and C-4 positions. The ethyl groups provide both inductive and hyperconjugative electron donation, activating the ring and stabilizing the cationic intermediate (sigma complex) formed during the substitution.
Halogenation: A Case Study
A key example of this reactivity is the halogenation at the 3-position. The synthesis of 3-bromo- and 3-iodo-2,5-diethylthiophene serves as a gateway to further functionalization, for instance, in the creation of organometallic reagents or in cross-coupling reactions.[13]
Caption: Reaction scheme for the bromination of 2,5-diethylthiophene.
Experimental Protocol: Synthesis of 3-Iodo-2,5-diethylthiophene [13] This protocol demonstrates a two-step halogenation sequence starting from a brominated precursor.
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Starting Material: 3-Bromo-2,5-diethylthiophene (0.2 moles) is used as the substrate.
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Reaction Mixture: The brominated thiophene is mixed with copper(I) iodide (0.3 moles) in quinoline (100 ml).
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Reaction Conditions: The mixture is stirred at 140°C for 24 hours. This represents a halogen exchange reaction (Finkelstein-type) on an aromatic ring, facilitated by the copper salt.
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Workup: The reaction mixture is poured into an acidic ice-chloroform mixture. The chloroform layer containing the product is separated.
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Purification: The organic layer is washed with a sodium bicarbonate solution, dried over magnesium sulfate, and concentrated to yield the 3-iodo-2,5-diethylthiophene product.
Other common electrophilic substitutions, such as Vilsmeier-Haack formylation (to install an aldehyde group) and Friedel-Crafts acylation, are also expected to proceed readily at the 3-position.
Applications and Occurrence
While not a widely commercialized chemical on its own, 2,5-diethylthiophene is relevant in several specialized fields.
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Monomer for Conductive Polymers: The 2,5-disubstituted thiophene motif is the fundamental repeating unit in polythiophenes, a major class of conductive polymers. Oxidative polymerization of 2,5-diethylthiophene would theoretically yield poly(2,5-diethylthiophene). The ethyl side chains would enhance the polymer's solubility in organic solvents, facilitating its processing for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6]
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Intermediate in Organic Synthesis: As demonstrated by its halogenation, 2,5-diethylthiophene can be selectively functionalized to create more complex molecules, making it a useful intermediate in the synthesis of pharmaceuticals or agrochemicals.[13]
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Natural Occurrence and VOCs: 2,5-Diethylthiophene has been identified as a volatile organic compound (VOC) in the essential oils of plants from the Ferula genus (part of the Apiaceae family).[1][2][3][5][7] It has also been detected in emissions from recycled plastics, highlighting its presence as a trace compound in industrial and environmental contexts.[4]
Safety and Handling
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Hazards: The compound should be treated as a flammable liquid . Vapors may form explosive mixtures with air. It is likely to be harmful if swallowed or inhaled and may cause skin and eye irritation. Organosulfur compounds are also noted for their strong, often unpleasant, odors.
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Handling (Self-Validating System):
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Work exclusively in a well-ventilated fume hood to avoid inhalation of vapors.
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Keep away from all sources of ignition, including heat, sparks, and open flames.
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Use explosion-proof electrical equipment.
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Ground all containers and transfer equipment to prevent static discharge.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Conclusion
2,5-Diethylthiophene is a functionally rich aromatic heterocycle whose properties are dictated by the interplay between the electron-rich thiophene core and the activating ethyl substituents. While detailed characterization data is sparse in public literature, its synthetic pathways via methods like the Paal-Knorr synthesis are well understood. Its reactivity is dominated by electrophilic substitution at the 3- and 4-positions, providing a reliable route for further chemical modification. The primary potential for this compound lies in its role as a monomer for soluble conductive polymers and as a versatile intermediate for synthesizing complex, high-value molecules for the pharmaceutical and materials science sectors.
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